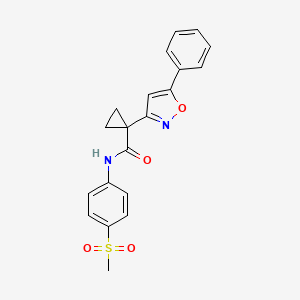

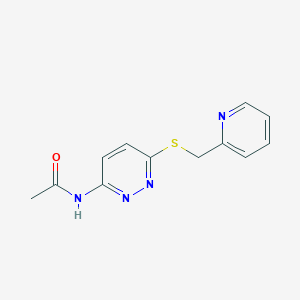

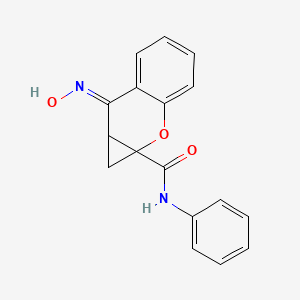

![molecular formula C21H29NO3 B2795879 N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide CAS No. 42600-93-1](/img/structure/B2795879.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide

説明

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide, otherwise known as DMPEA, is a small molecule that has been studied for its potential as a therapeutic agent in a variety of medical conditions. DMPEA is a derivative of adamantane, a naturally occurring four-sided carbon cage that is found in many organic compounds. DMPEA has been extensively studied for its ability to modulate the activity of certain enzymes, receptors, and other proteins. This has led to the use of DMPEA in the development of novel therapeutic agents for the treatment of a variety of diseases.

科学的研究の応用

DNA-Intercalating Agents and Cytotoxicity

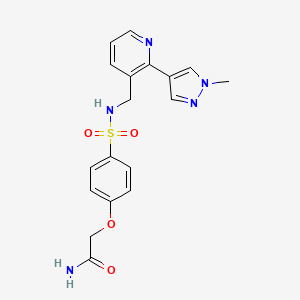

Phase I Study of Cytotoxic Agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) DACA is a novel DNA-intercalating agent with a unique mechanism of cytotoxic action, involving topoisomerases I and II. A Phase I study highlighted its potential against solid tumors. However, the maximum tolerated dose achieved might be sub-therapeutic, indicating a need for further research on dose optimization (McCrystal et al., 1999).

Metabolism of DACA in Cancer Patients In a clinical trial, the metabolism of DACA was examined in cancer patients. The study identified primary metabolites and revealed the biotransformation processes in humans, primarily involving N-oxidation of the tertiary amine side chain and acridone formation, both considered detoxication reactions (Schofield et al., 1999).

Adamantane Derivatives and Neurological Diseases

Potential Protective Effects Against COVID-19 Research suggests that adamantanes used in various neurological diseases might offer protective effects against COVID-19. A study involving patients with neurological disorders like multiple sclerosis, Parkinson's disease, and cognitive impairment, who were treated with adamantanes, showed no clinical manifestations of COVID-19. This finding encourages further exploration of adamantanes' protective properties against COVID-19, particularly in patients with neurological diseases (Rejdak & Grieb, 2020).

Therapeutic Brain Concentration of Amantadine Amantadine, an NMDA receptor antagonist, is clinically used for Parkinson's disease and drug-induced extrapyramidal symptoms. Studies on its concentration in the central nervous system indicate that therapeutic levels are achieved in the brain tissue, potentially due to intralysosomal accumulation. This research provides insight into the pharmacokinetics of amantadine, with implications for its therapeutic use and dosage optimization (Kornhuber et al., 1995).

特性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-24-18-4-3-14(10-19(18)25-2)5-6-22-20(23)21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,5-9,11-13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZYFEVSPOZFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

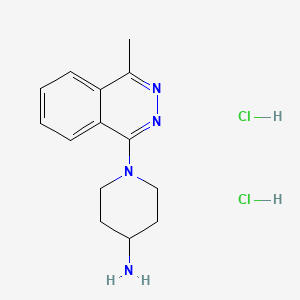

![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2795801.png)

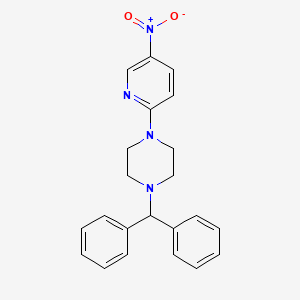

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795804.png)

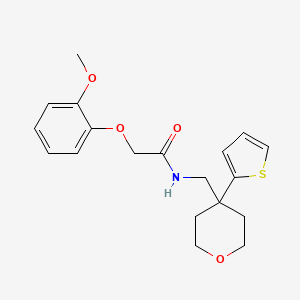

![1-{[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2795806.png)

![3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2795809.png)